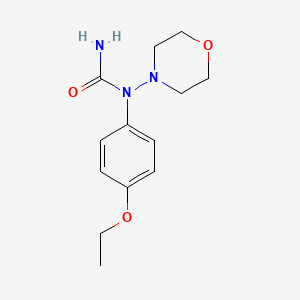

N-(4-Ethoxyphenyl)-N-morpholin-4-ylurea

Description

N-(4-Ethoxyphenyl)-N-morpholin-4-ylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of an ethoxyphenyl group and a morpholinyl group attached to the urea moiety

Properties

CAS No. |

606133-01-1 |

|---|---|

Molecular Formula |

C13H19N3O3 |

Molecular Weight |

265.31 g/mol |

IUPAC Name |

1-(4-ethoxyphenyl)-1-morpholin-4-ylurea |

InChI |

InChI=1S/C13H19N3O3/c1-2-19-12-5-3-11(4-6-12)16(13(14)17)15-7-9-18-10-8-15/h3-6H,2,7-10H2,1H3,(H2,14,17) |

InChI Key |

UKTBWJXMVICBCQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)N(C(=O)N)N2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxyphenyl)-N-morpholin-4-ylurea typically involves the reaction of 4-ethoxyaniline with phosgene to form 4-ethoxyphenyl isocyanate, which is then reacted with morpholine to yield the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and solvents like dichloromethane or toluene. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxyphenyl)-N-morpholin-4-ylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Formation of corresponding quinones.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

N-(4-Ethoxyphenyl)-N-morpholin-4-ylurea has been studied for its potential as an anticancer agent. Research indicates that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis. The compound's ability to modulate protein kinase pathways may contribute to its effectiveness in targeting cancer cells .

Inflammatory Disorders

The compound has also shown promise in treating inflammatory conditions. Studies suggest that it may modulate inflammatory responses, making it a candidate for therapies aimed at diseases such as rheumatoid arthritis and inflammatory bowel disease .

Neurodegenerative Diseases

Research indicates that this compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its ability to interact with specific neural pathways is under investigation .

Case Study 1: Anticancer Efficacy

In a preclinical study, this compound was tested against various cancer cell lines. The results demonstrated significant inhibition of cell growth, particularly in breast and lung cancer models. The mechanism of action involved the downregulation of specific oncogenes and upregulation of tumor suppressor genes .

Case Study 2: Inflammatory Response Modulation

Another study focused on the anti-inflammatory properties of the compound. In animal models of arthritis, treatment with this compound resulted in reduced inflammation markers and improved joint function. This suggests its potential role in managing chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(4-Ethoxyphenyl)-N-morpholin-4-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The exact molecular pathways and targets are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Phenacetin: An analgesic and antipyretic compound with a similar ethoxyphenyl group.

Paracetamol (Acetaminophen): A widely used analgesic and antipyretic with a similar structural framework.

N-(4-Ethoxyphenyl)acetamide: Another compound with a similar ethoxyphenyl group but different functional groups.

Uniqueness

N-(4-Ethoxyphenyl)-N-morpholin-4-ylurea is unique due to the presence of both the ethoxyphenyl and morpholinyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not observed with similar compounds, making it a valuable compound for various applications.

Biological Activity

N-(4-Ethoxyphenyl)-N-morpholin-4-ylurea is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the current understanding of its biological profile, including mechanisms of action, therapeutic implications, and comparative studies with related compounds.

Chemical Structure and Properties

This compound has a unique molecular structure that contributes to its biological activity. The compound's structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 250.29 g/mol

The compound features an ethoxy group attached to a phenyl ring and a morpholine moiety linked to a urea functional group, which is crucial for its interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Protein Kinase Modulation : Similar to other morpholine derivatives, this compound may influence protein kinase activity, which plays a vital role in cell signaling pathways associated with cancer progression and other diseases.

- Antitumor Activity : Preliminary studies suggest that this compound exhibits antitumor properties, potentially through apoptosis induction in cancer cells .

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds. The following table summarizes the biological activities of selected compounds:

| Compound Name | Structure Features | Antitumor Activity (IC) | Protein Kinase Modulation |

|---|---|---|---|

| This compound | Ethoxy group on phenyl | TBD | Yes |

| N-(3-Chlorophenyl)-N'-(4-morpholinyl)urea | Chlorophenyl group | 0.032 μM | Yes |

| N-(3-Fluorophenyl)-N'-(4-morpholinyl)urea | Fluorophenyl group | TBD | Yes |

Note : TBD indicates that specific IC values are yet to be determined for this compound.

Case Studies and Research Findings

- In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. The compound was shown to induce apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent .

- In Vivo Studies : Animal model studies are necessary to further elucidate the pharmacokinetics and therapeutic efficacy of this compound. Preliminary results suggest promising outcomes in tumor regression when administered at specific dosages .

- Structure-Activity Relationship (SAR) : Ongoing research into the SAR of morpholine-based ureas has revealed that modifications to the phenolic and morpholine components can significantly alter biological activity. This knowledge is critical for designing more potent derivatives .

Q & A

Q. What are the recommended synthetic routes for N-(4-Ethoxyphenyl)-N-morpholin-4-ylurea, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves coupling reactions between 4-ethoxyaniline derivatives and morpholine-containing reagents. A robust approach includes:

- Step 1 : Preparation of intermediates like 4-ethoxyiodobenzene via alkylation of 4-iodophenol with bromoethane in methanol under reflux (12 hours) .

- Step 2 : Ullmann-type coupling using CuI as a catalyst in DMSO with K₂CO₃ as a base at 100°C for 24 hours .

- Optimization : Reaction yields improve with excess reagents (e.g., 40 mmol 1-ethoxy-4-iodobenzene per 15 mmol nitroaniline) and purification via column chromatography. NMR (¹H and ¹³C) and HRMS are critical for structural validation .

Q. How can solubility and stability of this compound be characterized for in vitro assays?

Methodological Answer:

- Solubility Testing : Use gradient solvent systems (e.g., DMSO for stock solutions, followed by dilution in PBS or cell culture media). For example, prepare a 10 mM DMSO stock and dilute to 1 µM in PBS, ensuring clarity via centrifugation (3,000 rpm, 5 min) .

- Stability Assessment : Monitor degradation under physiological conditions (37°C, pH 7.4) over 24–72 hours using HPLC with UV detection (λ = 254 nm). Stability in aqueous buffers is often enhanced by morpholine’s electron-rich structure .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify key signals such as ethoxy protons (δ ~1.35 ppm, triplet) and morpholine carbons (δ ~50–70 ppm) .

- HRMS : Confirm molecular weight (e.g., [M+H]+ expected at m/z ~291.2) .

- IR Spectroscopy : Detect urea C=O stretches (~1640–1680 cm⁻¹) and morpholine C-O-C bands (~1100 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Use SHELXL for refinement, focusing on bond lengths (e.g., N–O bonds in morpholine: ~1.23 Å) and dihedral angles between aromatic rings (e.g., <3° deviation indicates planarity) .

- Data Interpretation : Compare experimental results with DFT-optimized geometries to identify electron delocalization patterns, critical for understanding conjugation in optical materials .

Q. What strategies address contradictions in biological activity data for urea-morpholine hybrids?

Methodological Answer:

- Dose-Response Curves : Validate anti-proliferative activity (e.g., IC₅₀ values) across multiple cell lines (e.g., HeLa, MCF-7) using MTT assays. Discrepancies may arise from variations in cellular uptake or metabolic stability .

- Mechanistic Studies : Combine proteomics (e.g., Western blot for apoptosis markers) and molecular docking (e.g., binding to kinase domains) to reconcile conflicting activity reports .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model binding to enzymes like cyclooxygenase-2 (COX-2). Focus on hydrogen bonds between urea NH and Glu520/Arg120 residues .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

Q. What are the challenges in scaling up synthesis while maintaining purity?

Methodological Answer:

- Purification : Replace column chromatography with recrystallization (solvent: ethanol/water, 3:1) for >95% purity. Monitor by TLC (Rf ~0.4 in ethyl acetate/hexane) .

- Byproduct Mitigation : Optimize stoichiometry (e.g., 1.2:1 molar ratio of morpholine to aryl intermediate) to minimize N-alkylation side products .

Q. How does the electron-donating morpholine group influence the compound’s photophysical properties?

Methodological Answer:

- UV-Vis Spectroscopy : Compare absorption maxima (λmax) with/without morpholine. Morpholine typically red-shifts λmax by ~20 nm due to enhanced conjugation .

- Fluorescence Quenching : Assess via Stern-Volmer plots using KI as a quencher. High quenching constants (Ksv > 100 M⁻¹) suggest strong electron-donating effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.